Despite its potential applications, FX-11 has several limitations and challenges that need to be addressed in future studies. These include the need to optimize its pharmacokinetics, to reduce its toxicity and off-target effects, and to overcome drug resistance. Future studies should also explore the role of HIF-1 in non-cancerous diseases and conditions, such as ischemia, inflammation, and wound healing, where HIF-1 may play a protective or adaptive role. Finally, the development of new analytical methods and biomarkers for HIF-1 signaling pathways can facilitate the discovery of new drugs and therapies for cancer and other diseases.